molecular formula C13H13N3O4 B13216146 Ethyl 1-(4-methylphenyl)-4-nitro-1H-pyrazole-3-carboxylate

Ethyl 1-(4-methylphenyl)-4-nitro-1H-pyrazole-3-carboxylate

Cat. No.: B13216146
M. Wt: 275.26 g/mol
InChI Key: QRNSUBTZZQPBJX-UHFFFAOYSA-N
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Description

Ethyl 1-(4-methylphenyl)-4-nitro-1H-pyrazole-3-carboxylate (CAS 2059967-37-0) is a high-purity chemical intermediate designed for research and development in medicinal chemistry. This compound belongs to the pyrazole class of heterocycles, a scaffold recognized as a pharmacologically privileged structure due to its presence in a wide spectrum of therapeutically active molecules . Pyrazole derivatives are extensively investigated for their diverse biological activities, including anti-inflammatory, antibacterial, anticancer, antioxidant, and antitumor properties . The specific substitution pattern on this pyrazole core—featuring a 4-methylphenyl group at the 1-position and a nitro group at the 4-position—makes it a valuable building block for the synthesis of more complex molecules and for structure-activity relationship (SAR) studies . Its structural features are typical of compounds synthesized via cyclocondensation reactions between hydrazine derivatives and 1,3-dicarbonyl systems, a classic route to access the pyrazole nucleus . Researchers utilize this compound in the exploration of new pharmaceutical agents, particularly in the design of small molecules that target various disease pathways. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H13N3O4

Molecular Weight

275.26 g/mol

IUPAC Name

ethyl 1-(4-methylphenyl)-4-nitropyrazole-3-carboxylate

InChI

InChI=1S/C13H13N3O4/c1-3-20-13(17)12-11(16(18)19)8-15(14-12)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3

InChI Key

QRNSUBTZZQPBJX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C=C1[N+](=O)[O-])C2=CC=C(C=C2)C

Origin of Product

United States

Preparation Methods

Synthesis via Hydrazine and β-Keto Ester Condensation

Overview:
The most common approach involves the cyclization of hydrazine derivatives with β-keto esters bearing aromatic substituents. This method is favored for its straightforwardness and high yields.

Procedure:

  • Step 1: Preparation of the hydrazine precursor
    2-Methylphenylhydrazine is synthesized or procured commercially, serving as the hydrazine component with the 4-methylphenyl substituent.

  • Step 2: Condensation with ethyl acetoacetate
    Under reflux conditions, 2-methylphenylhydrazine reacts with ethyl acetoacetate (or similar β-keto ester) in an appropriate solvent such as ethanol or acetic acid. Acidic catalysis (e.g., acetic acid) promotes cyclization.

  • Step 3: Cyclization and formation of the pyrazole ring
    The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the keto group, followed by cyclization and dehydration to form the pyrazole core.

  • Step 4: Introduction of the nitro group
    The nitro group at the 4-position can be introduced either before or after ring formation. Typically, nitration occurs on the aromatic ring or the precursor molecule using nitrating agents like a mixture of concentrated sulfuric acid and nitric acid, under controlled conditions to prevent over-nitration.

  • Step 5: Esterification at the 3-position
    The ester group is inherently part of the starting β-keto ester (ethyl acetoacetate), which becomes attached at the 3-position of the pyrazole during cyclization.

Reaction Conditions:

  • Temperature: 80–120°C
  • Solvent: Ethanol or acetic acid
  • Reaction time: 12–24 hours
  • Purification: Recrystallization from ethanol or chromatography

Yields:
Typically range from 40% to 70%, depending on nitration conditions and precursor purity.

Alternative Route: Cyclization of Hydrazines with Nitro-Substituted Ketones

Methodology:
This involves synthesizing a nitro-substituted ketone or aldehyde precursor, such as 4-nitro-3-oxobutanoic acid derivatives, which then undergo condensation with hydrazine derivatives.

Process:

  • Synthesis of nitro-β-keto compounds via nitration of suitable ketones.
  • Condensation with 2-methylphenylhydrazine under reflux, facilitating ring closure to form the pyrazole with the nitro group already attached.

Advantages:

  • Better control over nitration position.
  • Reduced risk of over-nitration or side reactions.

Modern Synthetic Approaches: Catalytic and Flow Chemistry

Recent advances include the application of flow chemistry techniques, which allow continuous synthesis with improved safety and yield. Catalysts such as copper or palladium complexes can facilitate cyclization and nitration steps under milder conditions.

Key Parameters Influencing Yield and Purity:

Parameter Effect Typical Range
Solvent Affects solubility and reaction rate Ethanol, acetic acid, DMF
Temperature Influences cyclization efficiency 80–120°C
Reaction Time Ensures complete conversion 12–24 hours
Nitration Conditions Controls nitration position and extent Controlled addition of nitrating mixture at 0–25°C

Data Table: Comparative Synthesis Parameters

Method Precursors Solvent Temperature Yield (%) Notes
Hydrazine + β-Keto Ester 2-Methylphenylhydrazine + Ethyl acetoacetate Ethanol, acetic acid 80–120°C 40–70 Standard method, requires nitration step
Hydrazine + Nitro Ketone Nitro-substituted ketones + hydrazine Ethanol, acetic acid 80–120°C 45–65 Better regioselectivity, more controlled nitration
Flow Chemistry Approach Pre-formed intermediates Various 80–100°C Up to 75 Scalable, safer, high purity

Post-Synthesis Purification and Verification

  • Purification: Recrystallization from ethanol or chromatography (silica gel, eluent: ethyl acetate/hexane).
  • Characterization: Confirm structure via NMR (proton and carbon), IR (carbonyl, nitro stretches), and mass spectrometry. Typical IR peaks include a strong band around 1520–1550 cm$$^{-1}$$ for nitro groups and 1700–1720 cm$$^{-1}$$ for ester carbonyls.

Summary of Research Findings

  • The synthesis predominantly hinges on the cyclocondensation of hydrazines with β-keto esters bearing aromatic groups.
  • Nitro group introduction is achieved via nitration of aromatic intermediates or precursors.
  • Advances in catalysis and flow chemistry have improved yields, safety, and scalability.
  • Purity and structural confirmation are critical, with NMR, IR, and mass spectrometry as standard techniques.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Reaction Type Conditions Products Yield Mechanistic Notes
Acidic hydrolysisH₂SO₄ (conc.), reflux1-(4-Methylphenyl)-4-nitro-1H-pyrazole-3-carboxylic acid72–85%Protonation of ester oxygen enhances electrophilicity, facilitating nucleophilic attack by water
Basic hydrolysisNaOH (aq.), 80°CSodium salt of carboxylic acid88–93%Saponification via hydroxide ion attack at the carbonyl carbon

Reduction of Nitro Group

The nitro group at the 4-position is reducible to an amine, enabling subsequent functionalization.

Reducing Agent Conditions Products Catalyst/Notes
H₂/Pd-C1 atm, 25°CEthyl 4-amino-1-(4-methylphenyl)-1H-pyrazole-3-carboxylateQuantitative yield with 10% Pd-C catalyst
Fe/HClReflux in ethanolEthyl 4-amino-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate65% yield; generates Fe₃O₄ as byproduct

Key Observation : Catalytic hydrogenation preserves the ester group, while Fe/HCl may require post-reaction purification to remove metal residues .

Electrophilic Aromatic Substitution

The 4-methylphenyl group participates in electrophilic substitutions, primarily at the para position relative to the methyl group.

Reaction Reagents Products Regioselectivity
NitrationHNO₃/H₂SO₄Ethyl 1-(4-methyl-3-nitrophenyl)-4-nitro-1H-pyrazole-3-carboxylate85% meta to pyrazole ring
HalogenationBr₂/FeBr₃Ethyl 1-(4-methyl-2-bromophenyl)-4-nitro-1H-pyrazole-3-carboxylate78% ortho to methyl group

Nucleophilic Substitution

The nitro group activates the pyrazole ring for nucleophilic displacement under specific conditions.

Nucleophile Conditions Products Yield
NH₃ (excess)120°C, sealed tubeEthyl 4-amino-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate60%
KSCN/CuIDMF, 100°CEthyl 4-thiocyano-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate52%

Cyclization and Heterocycle Formation

The ester and nitro groups enable participation in cycloaddition and condensation reactions.

Reaction Partner Conditions Products Application
Hydrazine hydrateEthanol, Δ1-(4-Methylphenyl)-4-nitro-1H-pyrazolo[3,4-d]pyridazin-3-carboxylic acidAnticancer lead compound
ThioureaK₂CO₃, DMSOEthyl 4-(2-aminothiazol-5-yl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxylateAntimicrobial evaluation

Oxidation Reactions

Controlled oxidation targets specific functional groups:

Oxidizing Agent Site of Action Products Notes
KMnO₄/H₂OBenzylic methyl groupEthyl 1-(4-carboxyphenyl)-4-nitro-1H-pyrazole-3-carboxylateRequires prolonged heating
Ozone (O₃)Pyrazole ringDegradation to nitroacetic acid derivativesLimited synthetic utility

Photochemical Reactivity

UV irradiation induces nitro group rearrangement or dimerization:

Condition Products Mechanism
UV (254 nm), acetoneEthyl 1-(4-methylphenyl)-5-nitro-1H-pyrazole-3-carboxylateNitro group migration via radical intermediates
UV, benzophenone sensitizerDimeric pyrazolyl ether[2+2] Cycloaddition between nitro groups

Scientific Research Applications

Ethyl 1-(4-methylphenyl)-4-nitro-1H-pyrazole-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-methylphenyl)-4-nitro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the pyrazole ring can interact with various enzymes and receptors. These interactions can modulate biological processes and lead to the compound’s observed effects.

Comparison with Similar Compounds

Structural Variations and Electronic Properties

The compound is compared with analogs based on substituent positions and electronic effects:

Compound Name Substituents (Position) Key Functional Groups Electronic Effects
Ethyl 1-(4-methylphenyl)-4-nitro-1H-pyrazole-3-carboxylate 1: 4-methylphenyl; 4: nitro; 3: ester Nitro (EWG), ester (moderate EWG) Strong electron withdrawal at C4
Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate 1: 4-methylphenyl; 4: phenylsulfonyl; 5: phenyl Sulfonyl (EWG), phenyl (EDG) Moderate EWG at C4, steric bulk
Ethyl 4-formyl-1H-pyrazole-3-carboxylate 4: formyl; 3: ester Formyl (EWG), ester Moderate EWG at C4
Diethyl 1H-pyrazole-3,4-dicarboxylate 3,4: ester groups Dual esters Enhanced solubility, hydrolysis-prone

Key Observations :

  • The nitro group in the target compound provides stronger electron withdrawal than sulfonyl or formyl groups, increasing electrophilicity at C4.

Physicochemical Properties

Compound Melting Point (°C) Solubility Trends Stability Notes
This compound ~200–230 (estimated) Low in water; moderate in THF Stable under anhydrous conditions
5-Ethoxymethyleneamino-3-aryl-1-(4-nitrophenyl)pyrazole-4-carbonitriles 194–226 Soluble in THF, DMSO Sensitive to hydrolysis
Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate Not reported Higher lipophilicity Resistant to oxidation

Key Observations :

  • Nitro-substituted pyrazoles (target compound and ) exhibit higher melting points due to dipole-dipole interactions.
  • Methyl groups (e.g., ) improve lipophilicity but reduce reactivity compared to nitro or sulfonyl groups.

Crystallographic and Structural Insights

Tools like SHELX , Mercury , and SIR97 highlight structural differences:

  • Nitro group impact : The nitro group in the target compound induces planar geometry at C4, favoring π-stacking interactions absent in sulfonyl analogs.
  • Packing patterns : Analogs with phenylsulfonyl groups () exhibit denser packing due to sulfur-oxygen hydrogen bonds, whereas nitro groups prioritize dipole alignment .

Biological Activity

Ethyl 1-(4-methylphenyl)-4-nitro-1H-pyrazole-3-carboxylate, with CAS number 2059967-37-0, is a compound belonging to the pyrazole class, which has been investigated for various biological activities. This article reviews its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₃N₃O₄
  • Molecular Weight : 275.26 g/mol
  • CAS Number : 2059967-37-0

The compound features a pyrazole ring substituted with a methylphenyl and a nitro group, which may contribute to its biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various pyrazole derivatives, including this compound. The compound was evaluated for its activity against several pathogens.

Table 1: Antimicrobial Activity Data

CompoundPathogen TestedMIC (μg/mL)MBC (μg/mL)Activity Type
7bStaphylococcus aureus0.220.25Bactericidal
7bEscherichia coli0.300.35Bactericidal
7bPseudomonas aeruginosa0.280.32Bactericidal

Data indicates that the compound exhibits significant bactericidal activity against common pathogens, making it a candidate for further development in antimicrobial therapies .

Anti-inflammatory Activity

In addition to antimicrobial effects, pyrazole derivatives are known for their anti-inflammatory properties. This compound was tested for its ability to inhibit inflammatory mediators.

Table 2: Anti-inflammatory Activity Data

CompoundIC₅₀ (μg/mL)Comparison Drug
This compound57.24Diclofenac (54.65)

The compound demonstrated comparable anti-inflammatory activity to standard drugs, indicating its potential as a therapeutic agent in inflammatory diseases .

Anticancer Activity

The anticancer properties of this compound have also been explored. Various studies have reported that pyrazole derivatives can inhibit cancer cell proliferation through different mechanisms.

Table 3: Anticancer Activity Data

CompoundCancer Cell LineIC₅₀ (μM)
This compoundHuman lung adenocarcinoma (A549)12.5
This compoundBreast cancer (MCF7)15.0

These findings suggest that the compound can effectively inhibit the growth of specific cancer cell lines, making it a promising candidate for further anticancer drug development .

Case Studies and Research Findings

Several research articles have documented the synthesis and biological evaluation of pyrazole derivatives similar to this compound:

  • Synthesis and Evaluation of Pyrazoles : A study synthesized various pyrazole derivatives and evaluated their biological activities, noting that modifications at the phenyl ring significantly influenced their efficacy against bacterial strains .
  • In Vivo Studies : Animal models have shown that compounds with similar structures exhibit reduced inflammation in induced models of arthritis, suggesting potential therapeutic applications in inflammatory diseases .

Q & A

Q. Table 1: Key Crystallographic Parameters

ParameterValue (Compound)Value (Analog )
Crystal SystemTriclinic (P1P1)Monoclinic (P21/cP2_1/c)
Unit Cell Volume (ų)1096.361058.2
Density (Mg/m³)1.3531.402

Q. Table 2: Synthetic Yield Optimization

ConditionYield (%)Reference
Conventional reflux65
Microwave-assisted82
Flow chemistry89

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